(S)-3-phenylmorpholine

Description

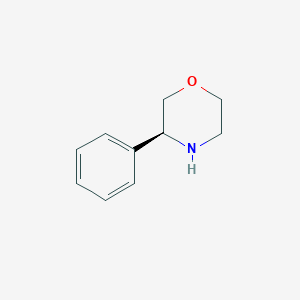

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXKVPCJBPNKI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628683 | |

| Record name | (3S)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-79-9 | |

| Record name | (3S)-3-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathways for Enantiopure (S)-3-Phenylmorpholine: An In-depth Technical Guide

Introduction: The Significance of (S)-3-Phenylmorpholine in Medicinal Chemistry

This compound is a privileged chiral scaffold that forms the core of numerous biologically active compounds. Its rigid, chair-like conformation and the stereospecific orientation of the phenyl group at the C3 position are crucial for its interaction with various biological targets. This enantiomer, in particular, has garnered significant attention in the fields of drug discovery and development, serving as a key building block for compounds targeting the central nervous system. The precise stereochemistry of this compound is often critical for therapeutic efficacy and selectivity, making its enantioselective synthesis a topic of paramount importance for researchers and pharmaceutical scientists. This guide provides a comprehensive overview of the principal strategies for accessing this valuable molecule in its enantiopure form, with a focus on practical, field-proven methodologies.

Strategic Approaches to Enantiopure this compound

The synthesis of enantiopure this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

-

Chiral Resolution of Racemic 3-Phenylmorpholine: This classical approach involves the separation of a racemic mixture of 3-phenylmorpholine into its constituent enantiomers.

-

Asymmetric Synthesis: This strategy aims to create the desired stereocenter during the synthesis, thereby avoiding the need for resolution. This can be achieved through various methods, including the use of chiral starting materials (chiral pool synthesis), the application of chiral auxiliaries, or through catalytic asymmetric reactions.

-

Biocatalysis: Leveraging the inherent stereoselectivity of enzymes, this modern approach offers a green and highly efficient route to enantiopure compounds.

The following sections will delve into the technical details of each of these strategies, providing actionable insights and experimental protocols for their successful implementation.

Part 1: Chiral Resolution - The Classical Approach

Chiral resolution remains a widely practiced and effective method for obtaining enantiopure compounds on both laboratory and industrial scales. The underlying principle involves the conversion of the racemic amine into a pair of diastereomeric salts by reaction with a chiral resolving agent. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer is liberated from its salt.

Causality Behind Experimental Choices in Chiral Resolution

The success of a chiral resolution hinges on the selection of an appropriate resolving agent and crystallization solvent. The ideal resolving agent should form well-defined, crystalline salts with the racemic amine, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a chosen solvent system. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), are frequently employed for the resolution of amines due to their availability in both enantiomeric forms and their propensity to form crystalline salts.[1][2] The choice of solvent is equally critical, as it directly influences the solubility of the diastereomeric salts and, consequently, the efficiency of the separation.

Experimental Protocol: Resolution of (±)-3-Phenylmorpholine using O,O'-Dibenzoyl-L-tartaric Acid

This protocol describes a typical procedure for the chiral resolution of racemic 3-phenylmorpholine using O,O'-dibenzoyl-L-tartaric acid.

Materials:

-

Racemic 3-phenylmorpholine

-

O,O'-Dibenzoyl-L-tartaric acid monohydrate

-

Ethyl acetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 3-phenylmorpholine (1 equivalent) in ethyl acetate at room temperature.

-

In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid monohydrate (1 equivalent) in ethyl acetate.

-

Slowly add the resolving agent solution to the 3-phenylmorpholine solution with stirring.

-

Continue stirring at room temperature for a specified period to allow for the precipitation of the less soluble diastereomeric salt. The crystallization time can be optimized to improve the enantiomeric excess of the precipitate.[1]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethyl acetate.

-

The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

-

Liberation of this compound:

-

Suspend the collected diastereomeric salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously until all the solid has dissolved and the two phases are clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the final product should be determined using a suitable chiral analytical technique, such as chiral HPLC or GC.

-

| Parameter | Typical Value | Reference |

| Resolving Agent | O,O'-Dibenzoyl-L-tartaric acid | [1][2] |

| Solvent | Ethyl Acetate | [1] |

| Stoichiometry | 1:1 (amine:resolving agent) | [1] |

| Expected ee | >90% (after optimization) | [1] |

| Recovery | Variable, dependent on crystallization efficiency |

Part 2: Asymmetric Synthesis - Building Chirality from the Ground Up

Asymmetric synthesis offers a more elegant and often more efficient approach to enantiopure compounds by creating the desired stereocenter in a controlled manner.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. For the synthesis of this compound, (S)-phenylglycinol is an ideal precursor as it already contains the required stereocenter and the phenyl group at the correct position.

The synthesis of this compound from (S)-phenylglycinol typically involves two key transformations: N-alkylation with a two-carbon electrophile followed by intramolecular cyclization. The choice of the N-alkylating agent and the conditions for the cyclization are critical to ensure the retention of stereochemical integrity and to achieve a high overall yield. A common approach involves the use of a reagent like 2-bromoethanol or ethylene oxide for the N-alkylation, followed by a base-mediated or acid-catalyzed cyclization to form the morpholine ring.

Materials:

-

(S)-Phenylglycinol

-

2-Bromoethanol

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

N-Alkylation:

-

To a solution of (S)-phenylglycinol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Slowly add 2-bromoethanol (1.1 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-phenylglycinol.

-

-

Intramolecular Cyclization (Dehydration):

-

Carefully add the crude N-(2-hydroxyethyl)-(S)-phenylglycinol to concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

-

Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution to a pH of >10.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation or chromatography.

-

| Parameter | Typical Value |

| Starting Material | (S)-Phenylglycinol |

| Key Reactions | N-alkylation, Intramolecular Cyclization |

| Expected ee | >99% (retention of stereochemistry) |

| Overall Yield | Moderate to good |

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to enantiopure compounds. In the context of this compound, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a dehydromorpholine, is a powerful strategy.[3][4]

The success of an asymmetric hydrogenation is critically dependent on the choice of the chiral catalyst, which is typically a transition metal complex with a chiral ligand. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate, leading to the preferential formation of one enantiomer. Ruthenium and rhodium complexes with chiral phosphine ligands are commonly used for the asymmetric hydrogenation of C=N and C=C bonds.[3] The reaction conditions, including solvent, temperature, and hydrogen pressure, must be carefully optimized to achieve high enantioselectivity and conversion.

-

Substrate Synthesis: The synthesis of the prochiral dehydromorpholine precursor is the first step. This can often be achieved from readily available starting materials.

-

Catalyst Selection: A screening of different chiral ligands and metal precursors is often necessary to identify the optimal catalyst for a specific substrate.

-

Reaction Optimization: Parameters such as solvent, temperature, reaction time, and the nature of the hydrogen source (for transfer hydrogenation) need to be carefully optimized to maximize both yield and enantioselectivity.

| Parameter | Typical Value/Condition | Reference |

| Catalyst | Rhodium or Ruthenium complex with chiral bisphosphine ligand | [3][4] |

| Substrate | N-protected 3-phenyl-dehydromorpholine | |

| Hydrogenation | High pressure H2 gas or transfer hydrogenation (e.g., HCOOH/NEt3) | [5] |

| Enantiomeric Excess | Up to 99% ee has been reported for similar systems | [3] |

| Yield | Good to excellent | [3] |

Part 3: Biocatalysis - The Green and Selective Alternative

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally friendly conditions. For the synthesis of chiral amines like this compound, imine reductases (IREDs) have shown exceptional promise.[6][7][8]

The Rationale for Using Imine Reductases (IREDs)

IREDs are a class of enzymes that catalyze the asymmetric reduction of imines to amines, using a nicotinamide cofactor (NAD(P)H) as the reducing agent. Their high stereoselectivity makes them ideal for the synthesis of enantiopure amines. The synthesis of this compound via an IRED-catalyzed reaction would typically involve the in situ formation of a cyclic imine intermediate, which is then asymmetrically reduced by the enzyme.

Conceptual Biocatalytic Pathway

Experimental Protocol Outline: IRED-Catalyzed Synthesis of this compound

This protocol is based on established procedures for IRED-catalyzed reductive aminations.

Materials:

-

1-Phenyl-2-(2-hydroxyethylamino)ethan-1-one (or a suitable precursor that forms the cyclic imine in situ)

-

(S)-selective Imine Reductase (IRED)

-

NADP+ or NAD+

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Phosphate buffer (pH optimized for the specific IRED)

-

Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

Procedure:

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a solution of the substrate in a suitable buffer.

-

Add the IRED, NAD(P)+, glucose dehydrogenase, and glucose.

-

The reaction is typically run at or near room temperature with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess.

-

-

Work-up and Isolation:

-

Once the reaction is complete, the enzyme can be removed by centrifugation or filtration.

-

The aqueous reaction mixture is then extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to yield the crude product.

-

Purification can be achieved by chromatography or distillation.

-

| Parameter | Typical Value/Condition | Reference |

| Biocatalyst | (S)-selective Imine Reductase (IRED) | [6][7] |

| Substrate | Prochiral cyclic imine or precursor | |

| Cofactor System | NAD(P)H with enzymatic regeneration (e.g., GDH/glucose) | [6] |

| Reaction Medium | Aqueous buffer | [6] |

| Temperature | 25-40 °C | |

| pH | 6.0-8.0 (enzyme dependent) | |

| Enantiomeric Excess | >99% ee is achievable | [8] |

| Yield | High |

Conclusion: Selecting the Optimal Synthesis Pathway

The choice of the most suitable synthetic strategy for obtaining enantiopure this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and catalysts, cost considerations, and the desired level of enantiopurity.

-

Chiral resolution is a robust and well-established method, particularly suitable for larger-scale production where the cost of the resolving agent can be justified.

-

Asymmetric synthesis from the chiral pool , specifically from (S)-phenylglycinol, offers a direct and stereospecific route, making it an excellent choice for laboratory-scale synthesis.

-

Catalytic asymmetric synthesis , while requiring more development in terms of catalyst screening and optimization, provides a highly efficient and atom-economical approach that is attractive for both academic and industrial settings.

-

Biocatalysis using imine reductases represents the state-of-the-art in green and highly selective synthesis. Its mild reaction conditions and exceptional enantioselectivity make it a compelling option, especially as the availability of commercial IREDs continues to grow.

By understanding the principles and practical considerations of each of these pathways, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize enantiopure this compound for their specific needs.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of an Imine Reductase for Asymmetric Reduction of Bulky Dihydroisoquinolines. | Semantic Scholar [semanticscholar.org]

- 8. Engineering Imine Reductase for the Synthesis of Pharmaceutically Relevant 1-Aminomethylbenzocycloalkanes via Dynamic Kinetic Resolution-Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of (S)-3-Phenylmorpholine and its Analogs

A Note on the Subject Compound: Direct, peer-reviewed pharmacological data on (S)-3-phenylmorpholine is not extensively available in the public domain. This compound is a known chemical intermediate for the synthesis of various bioactive molecules, including analgesics and anti-inflammatory drugs.[1] However, its specific profile as a centrally-acting agent has not been fully characterized.

This guide will, therefore, leverage a structure-activity relationship (SAR) approach to build a robust, evidence-based hypothesis of its mechanism of action. We will deconstruct the pharmacology of its closest, well-studied structural analogs—namely phenmetrazine (3-methyl-2-phenylmorpholine) and other substituted phenylmorpholines—to predict the biological activity of this compound. Furthermore, this document provides detailed, field-proven experimental protocols required to definitively elucidate its CNS mechanism, in line with the practices of drug discovery and development professionals.

The Phenylmorpholine Scaffold: A Privileged Structure for CNS Activity

The phenylmorpholine chemical class has a significant history in CNS pharmacology. The morpholine ring is a valuable heterocycle in medicinal chemistry, often used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2] Its inclusion can improve aqueous solubility and enhance permeability across the blood-brain barrier (BBB), crucial characteristics for any centrally-acting therapeutic.[2]

Substituted phenylmorpholines are most commonly recognized for their interaction with monoamine transporters, acting as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The prototypical example, phenmetrazine, was formerly used as an anorectic and is a potent norepinephrine-dopamine releasing agent (NDRA).[5] This foundational activity informs the hypothesized mechanism for this compound.

Hypothesized Mechanism of Action: Monoamine Transporter Modulation

Based on its structural similarity to known psychostimulants, the primary molecular targets for this compound within the CNS are presumed to be the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[6]

Compounds interacting with these transporters typically fall into two categories:

-

Reuptake Inhibitors (Blockers): These agents bind to the transporter protein, blocking the reuptake of the endogenous neurotransmitter and thus increasing its synaptic concentration and dwell time. Cocaine is a classic example of a non-selective monoamine reuptake inhibitor.[7]

-

Substrates (Releasers): These agents are transported into the presynaptic neuron by the transporter. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-vesicular efflux of neurotransmitters into the synapse. Amphetamine is a canonical monoamine releaser.[5]

Given that the majority of psychoactive phenylmorpholine analogs, such as phenmetrazine and 3-fluorophenmetrazine (3-FPM), act as substrate-type releasers, it is highly probable that This compound functions as a monoamine releasing agent. [5][8] Its specific potency and selectivity towards DAT, NET, and SERT would be determined by its precise stereochemistry and the positioning of the phenyl group at the 3-position of the morpholine ring.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized mechanism of this compound as a dopamine releasing agent."

Elucidating the Definitive Mechanism: A Protocol-Driven Approach

To move from hypothesis to fact, a series of standard, validated assays are required. The following protocols outline the necessary steps to fully characterize the CNS mechanism of action of this compound.

Protocol 1: In Vitro Monoamine Transporter Binding Affinity

Objective: To determine the affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).

Methodology: Radioligand Displacement Assay

-

Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

-

Radioligand Selection:

-

For hDAT: [¹²⁵I]RTI-55 or [³H]WIN 35,428.

-

For hNET: [³H]Nisoxetine.

-

For hSERT: [³H]Citalopram.

-

-

Assay Procedure:

-

Incubate a fixed concentration of the appropriate radioligand with the prepared cell membranes in the presence of increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Allow the reaction to reach equilibrium at a specified temperature (e.g., room temperature for 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation or gamma counting.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: A table of Ki values, which quantify the binding affinity for each transporter. Lower Ki values indicate higher affinity. This experiment establishes which transporters the compound binds to and with what avidity.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption: "Workflow for In Vitro Radioligand Binding Assay."

Protocol 2: In Vitro Monoamine Transporter Functional Activity

Objective: To determine whether this compound acts as a reuptake inhibitor or a substrate-type releaser at each transporter and to quantify its potency (IC₅₀ or EC₅₀).

Methodology: Synaptosome Uptake and Release Assays

-

Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from fresh rat brain tissue, specifically from regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with increasing concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing.

-

Quantify the radioactivity accumulated in the synaptosomes.

-

Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

-

-

Release Assay:

-

Pre-load synaptosomes with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT/NET or [³H]5-HT for SERT).

-

After washing away excess substrate, expose the loaded synaptosomes to increasing concentrations of this compound.

-

Measure the amount of radioactivity released from the synaptosomes into the supernatant over time.

-

Calculate the EC₅₀ value for neurotransmitter release.

-

Expected Outcome: A definitive classification of the compound's function.

-

Potent IC₅₀, Weak/No EC₅₀: The compound is a reuptake inhibitor.

-

Potent EC₅₀: The compound is a releasing agent.

-

Potent IC₅₀ and EC₅₀: The compound has mixed activity, which is common for many substrates.

| Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) | Primary Mechanism | Reference |

| Phenmetrazine | 70 - 131 | 29 - 50 | >7,765 | NDRA | [5] |

| 3-Fluorophenmetrazine | ~50 | ~30 | ~1900 | NDRA | [8] |

| This compound | Hypothesized | Hypothesized | Hypothesized | To Be Determined | |

| Table 1: Comparative in vitro functional potencies of phenmetrazine analogs at monoamine transporters. Data for this compound would be generated via the protocols described. |

Protocol 3: In Vivo Neurochemical Effects

Objective: To measure the real-time effect of this compound on extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain of a living animal.

Methodology: In Vivo Microdialysis

-

Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into a specific brain region of an anesthetized rat or mouse (e.g., the nucleus accumbens, a key area in the reward pathway). Allow the animal to recover for several days.

-

Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (systemically, e.g., via intraperitoneal injection) or a vehicle control.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Analysis:

-

Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the results as a percentage change from the baseline neurotransmitter levels.

-

Expected Outcome: A time-course graph showing the magnitude and duration of the increase in synaptic monoamine levels, providing definitive proof of CNS activity and confirming the in vitro findings in a physiological context.[9][10]

Conclusion: A Roadmap for Characterization

While the precise pharmacological profile of this compound remains to be publicly documented, its chemical structure strongly places it within the class of monoamine transporter ligands. Based on extensive data from close analogs, it is hypothesized to function as a norepinephrine and dopamine releasing agent. This profile suggests potential psychostimulant effects.

The true scientific value lies not in speculation, but in empirical validation. The experimental protocols detailed in this guide—from in vitro binding and function to in vivo neurochemistry—provide a comprehensive and rigorous framework for any research, drug development, or scientific professional to definitively elucidate the mechanism of action of this compound in the central nervous system. This systematic approach ensures that the resulting data is robust, reproducible, and sufficient to fully understand the compound's interaction with its biological targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 8. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of (S)-3-Phenylmorpholine

Introduction

(S)-3-Phenylmorpholine is a chiral molecule belonging to the phenylmorpholine class of compounds. This class is of significant interest to the fields of neuropharmacology and medicinal chemistry due to the psychostimulant and anorectic properties exhibited by many of its members. The parent compound of this family, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an appetite suppressant under the trade name Preludin and is known to act as a releasing agent of norepinephrine and dopamine.[1][2][3] The specific stereoisomer, this compound, is a less-studied derivative, and this guide aims to provide a comprehensive overview of its predicted pharmacological profile, based on the well-established structure-activity relationships of the phenylmorpholine class.[4]

This document will delve into the synthesis and chiral separation of this compound, its predicted mechanism of action at monoamine transporters, and its anticipated pharmacodynamic and pharmacokinetic properties. Furthermore, this guide will provide detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of this and similar compounds, offering researchers and drug development professionals a robust framework for their investigations.

Synthesis and Enantiomeric Separation

The synthesis of 3-phenylmorpholine and its derivatives can be achieved through various established routes. A common approach involves the cyclization of an appropriate amino alcohol. For the chiral synthesis of this compound, a stereoselective method is required to ensure the desired enantiomeric purity.

Chiral Synthesis Approach

A plausible synthetic route to this compound can be adapted from established methods for chiral morpholine synthesis.[5][6][7] One such strategy involves the use of a chiral starting material, such as (S)-phenylalaninol, which can be elaborated into the morpholine ring system.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for the chiral synthesis of this compound.

Enantiomeric Separation

For racemic mixtures of 3-phenylmorpholine, chiral separation is essential to isolate the (S)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase Optimization:

-

Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds.

-

Systematically vary the ratio of the alcohol co-solvent to optimize the separation factor (α) and resolution (Rs).

-

-

Analysis:

-

Inject a small amount of the racemic 3-phenylmorpholine solution onto the column.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers should elute as distinct peaks. The identity of the (S)-enantiomer can be confirmed by comparison to a certified reference standard or by using a detector that can measure optical rotation.

-

-

Preparative Separation: Once the analytical method is optimized, it can be scaled up to a preparative scale to isolate larger quantities of the (S)-enantiomer.

Predicted Pharmacological Profile

Due to the limited publicly available data on this compound, its pharmacological profile is largely inferred from the well-characterized activities of its structural analogs, most notably phenmetrazine.

Mechanism of Action: A Focus on Monoamine Transporters

Phenylmorpholine derivatives are known to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][4] They can act as either reuptake inhibitors or releasing agents. Phenmetrazine is a known norepinephrine and dopamine releasing agent.[3] It is highly probable that this compound shares this mechanism of action.

Predicted Activity at Monoamine Transporters:

| Transporter | Predicted Primary Action | Predicted Potency |

| Dopamine Transporter (DAT) | Releasing Agent/Reuptake Inhibitor | High |

| Norepinephrine Transporter (NET) | Releasing Agent/Reuptake Inhibitor | High |

| Serotonin Transporter (SERT) | Releasing Agent/Reuptake Inhibitor | Low |

Signaling Pathway Diagram:

Caption: Predicted interaction of this compound with monoamine transporters.

Pharmacodynamics: Expected CNS Stimulant Effects

The predicted release of dopamine and norepinephrine in the central nervous system would lead to a range of psychostimulant effects. These are likely to include:

-

Increased Locomotor Activity: Enhanced dopaminergic and noradrenergic signaling in motor circuits is expected to increase spontaneous movement.

-

Anorectic Effects: Activation of central catecholamine pathways is a well-established mechanism for appetite suppression.

-

Stereotyped Behaviors: At higher doses, a focused pattern of repetitive, compulsive behaviors may emerge, a characteristic of potent dopamine-releasing agents.

-

Rewarding and Reinforcing Properties: Increased dopamine in the mesolimbic pathway is associated with reward and reinforcement, suggesting a potential for abuse liability.

Pharmacokinetics: Anticipated Profile

The pharmacokinetic profile of this compound is likely to share similarities with other small-molecule CNS stimulants.

-

Absorption: Expected to be well-absorbed orally.

-

Distribution: Likely to readily cross the blood-brain barrier due to its lipophilic nature.

-

Metabolism: Anticipated to undergo hepatic metabolism, potentially involving cytochrome P450 enzymes.[10]

-

Excretion: Excretion is predicted to occur primarily through the kidneys, with a portion of the parent compound and its metabolites eliminated in the urine.[10]

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in-vitro and in-vivo assays are necessary.

In-Vitro Assays: Monoamine Transporter Activity

Protocol: Radioligand Binding Assay for Monoamine Transporters [11]

-

Preparation of Synaptosomes:

-

Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Incubate the plate at an appropriate temperature for a set duration to allow for binding equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

-

Workflow Diagram: In-Vitro Monoamine Transporter Assays

Caption: Workflow for in-vitro characterization at monoamine transporters.

In-Vivo Assays: CNS Stimulant Activity

Protocol: Locomotor Activity Assessment in Rodents [12][13]

-

Habituation:

-

Individually place mice or rats in open-field arenas equipped with infrared beams to automatically track movement.

-

Allow the animals to habituate to the new environment for a period of 30-60 minutes.

-

-

Drug Administration:

-

Administer this compound via a relevant route (e.g., intraperitoneal injection) at various doses. A vehicle control group should also be included.

-

-

Data Collection:

-

Immediately after injection, place the animals back into the open-field arenas.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 1-2 hours.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Compare the total locomotor activity of the drug-treated groups to the vehicle control group to determine if there is a statistically significant increase in activity.

-

Generate a dose-response curve to determine the dose that produces the maximal effect.

-

Potential Therapeutic Applications and Adverse Effects

Based on its predicted pharmacology, this compound could have potential therapeutic applications in conditions where enhanced dopaminergic and noradrenergic signaling is beneficial. These could include attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. However, the same mechanisms that confer therapeutic effects also suggest a potential for significant adverse effects and abuse liability.

Potential Therapeutic Uses:

-

ADHD

-

Narcolepsy

-

Binge Eating Disorder (as an anorectic)

Predicted Adverse Effects:

-

Cardiovascular: Increased heart rate and blood pressure.

-

Psychiatric: Insomnia, anxiety, irritability, and at high doses, psychosis.[14]

-

Abuse Potential: The rewarding effects mediated by dopamine release suggest a high potential for abuse and dependence.

Conclusion

This compound is a chiral phenylmorpholine derivative with a predicted pharmacological profile of a potent norepinephrine and dopamine releasing agent. This profile suggests that it likely possesses significant central nervous system stimulant and anorectic properties, similar to its well-known analog, phenmetrazine. While this suggests potential therapeutic applications, it also indicates a high likelihood of adverse cardiovascular and psychiatric effects, as well as a significant potential for abuse. The experimental protocols outlined in this guide provide a comprehensive framework for the definitive pharmacological characterization of this compound, which is essential for a thorough understanding of its therapeutic potential and associated risks. Further research is warranted to elucidate the precise pharmacological and toxicological properties of this specific enantiomer.

References

- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianjpr.com [asianjpr.com]

- 13. asianjpr.com [asianjpr.com]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Phenylmorpholine and its Derivatives as Monoamine Releasers

Abstract: This technical guide provides a comprehensive overview of (S)-3-phenylmorpholine and its structural analogs as monoamine releasing agents. Rooted in the pharmacology of its parent compound, phenmetrazine, this class of molecules presents a rich area for research in neuroscience and drug development. We will explore the fundamental mechanism of action, delve into the critical structure-activity relationships (SAR) that govern potency and selectivity, and provide detailed, field-proven protocols for the characterization of these compounds. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of monoamine transporters and the development of novel central nervous system (CNS) agents.

Introduction: The Phenylmorpholine Scaffold

The 3-phenylmorpholine scaffold is a core structure in a class of psychoactive compounds known for their stimulant and anorectic effects.[1][2] The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced as an appetite suppressant in the 1950s but was later withdrawn due to its potential for misuse.[1][2][3] Phenmetrazine and its derivatives are structurally related to amphetamines, incorporating the phenethylamine backbone into a morpholine ring.[2]

Their primary mechanism of action is the induction of monoamine neurotransmitter release—specifically dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT)—from presynaptic neurons.[4][5][6] This action elevates extracellular neurotransmitter concentrations, leading to enhanced monoaminergic signaling.[7] The stereochemistry of the scaffold is critical, with the (S)-enantiomer often demonstrating the desired pharmacological activity. This guide will focus on the synthesis, mechanism, and characterization of this compound and its derivatives as potent and selective monoamine releasers.

Core Mechanism of Action: Transporter-Mediated Monoamine Release

The pharmacological activity of 3-phenylmorpholine derivatives is contingent upon their interaction with plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][8] Unlike simple reuptake inhibitors which block the transporter from the outside, these compounds act as transporter substrates.[8][9]

The process can be broken down into several key steps:

-

Transporter Recognition and Uptake: The phenylmorpholine derivative is recognized by the outward-facing conformation of the monoamine transporter (e.g., DAT) and is transported into the presynaptic neuron, piggybacking on the natural ion gradients (primarily Na⁺) that drive neurotransmitter reuptake.[8][9]

-

Disruption of Vesicular Storage: Once inside the neuron, the compound interacts with vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient necessary for sequestering monoamines within synaptic vesicles. This leads to the displacement of neurotransmitters from the vesicles into the cytoplasm.[7][8]

-

Induction of Reverse Transport (Efflux): The resulting increase in cytosolic monoamine concentration, coupled with the presence of the phenylmorpholine substrate, triggers a conformational change in the plasma membrane transporter (DAT, NET, or SERT). This causes the transporter to reverse its direction of transport, moving monoamines from the cytoplasm out into the synaptic cleft.[8][9][10] This efflux is the primary mechanism for the massive increase in extracellular neurotransmitter levels.

This multi-step process is a hallmark of monoamine releasing agents and distinguishes them from pure reuptake inhibitors like cocaine.

Structure-Activity Relationships (SAR)

Modifications to the 3-phenylmorpholine scaffold can dramatically alter a compound's potency and selectivity for the different monoamine transporters. Understanding these relationships is key to designing novel agents with specific pharmacological profiles.

-

Stereochemistry: The stereochemistry at the 2 and 3 positions of the morpholine ring is paramount. For phenmetrazine, the (2S, 3S) and (2R, 3R) isomers are significantly more active as dopamine and norepinephrine releasers than the (2S, 3R) and (2R, 3S) isomers.

-

N-Substitution: Unlike amphetamine, where N-methylation increases potency, N-methylation of phenmetrazine renders it largely inactive.[11] However, phendimetrazine, the N-methylated analog, functions as a prodrug, being metabolized in the liver to the active phenmetrazine.[11] This prodrug approach can result in a more sustained release profile.[11]

-

Phenyl Ring Substitution: Substitution on the phenyl ring is a primary driver of selectivity.

-

Para-substitution: A methyl group at the 4-position (para-position) of the phenyl ring, as in 4-methylphenmetrazine (4-MPM), tends to shift the activity profile. While still acting as a releaser, 4-MPM may exhibit more entactogen-like properties, suggesting an increased effect on serotonin release compared to the parent compound.[2]

-

Meta- and Ortho-substitution: Isomers with methyl substitutions at the 2- (ortho) or 3- (meta) positions are expected to retain stimulant properties more similar to phenmetrazine.[2] Halogen substitutions (e.g., fluorine) are also common modifications in designer drugs, often enhancing potency or altering metabolic stability.

-

-

Morpholine Ring Substitution: Alkyl extensions at the 3-position of the morpholine ring can enhance potency for both dopamine and norepinephrine uptake inhibition.[12]

Quantitative Data on Phenmetrazine and Analogs

The following table summarizes the in vitro monoamine releasing activity for phenmetrazine, the parent compound of this class. The EC₅₀ value represents the concentration of the compound required to elicit 50% of the maximal release of the specified monoamine. Lower values indicate higher potency.

| Compound | Transporter | EC₅₀ (nM) for Release | Primary Action | Reference |

| (+)-threo-Phenmetrazine | DAT | 70 - 131 | Releaser | [1] |

| NET | 29 - 50 | Releaser | [1] | |

| SERT | 7,765 - >10,000 | Weak Releaser | [1] |

Data indicates that phenmetrazine is a potent and selective norepinephrine-dopamine releasing agent (NDRA).

Experimental Protocols for Characterization

To rigorously characterize novel 3-phenylmorpholine derivatives, a standardized in vitro monoamine release assay is essential. This protocol describes a robust method using human embryonic kidney (HEK293) cells stably expressing the human monoamine transporters.

Protocol 1: In Vitro [³H]Monoamine Release Assay

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds to induce the release of radiolabeled monoamines (e.g., [³H]dopamine) from cells expressing the corresponding transporter (e.g., hDAT).

Causality and Self-Validation: This protocol is designed as a self-validating system. By measuring both basal release (vehicle control) and maximal release (using a known releaser like amphetamine), the activity of the test compound can be accurately normalized. The inclusion of an uptake inhibitor (like cocaine) helps differentiate true release from inhibition of reuptake of any spontaneously released neurotransmitter.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.[13]

-

Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

-

24-well cell culture plates, coated with poly-D-lysine.

-

Krebs-HEPES buffer (KHB).

-

Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[13]

-

Test compounds (3-phenylmorpholine derivatives) dissolved in an appropriate vehicle (e.g., DMSO).

-

Control compounds: d-Amphetamine (positive control for release), Cocaine or Mazindol (uptake inhibitor control).[13]

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the transporter-expressing HEK293 cells into 24-well plates at a density that results in a confluent monolayer on the day of the experiment.

-

Incubate at 37°C, 5% CO₂ for 24-48 hours. The consistent confluency is critical for reproducible results as transporter expression levels can be density-dependent.

-

-

Radiolabel Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with 1 mL of warm KHB.

-

Add 250 µL of KHB containing the radiolabeled monoamine (e.g., 20 nM [³H]dopamine) to each well.

-

Incubate for 30-60 minutes at 37°C. This allows the transporters to actively accumulate the radiolabel.

-

-

Washing:

-

Terminate the loading by aspirating the radiolabel-containing buffer.

-

Wash the cells rapidly three times with 1 mL of ice-cold KHB. This step is crucial to remove extracellular and non-specifically bound radioactivity, ensuring a low baseline for the release measurement.

-

-

Initiation of Release:

-

Add 500 µL of pre-warmed KHB containing the desired concentration of the test compound or control to each well. Prepare a dose-response curve with at least 6-8 concentrations.

-

Controls are essential:

-

Basal Release: Wells with vehicle only (e.g., 0.1% DMSO).

-

Maximal Release: Wells with a saturating concentration of a known releaser (e.g., 10 µM d-Amphetamine).

-

-

Incubate for 20-30 minutes at 37°C.

-

-

Sample Collection:

-

Carefully transfer the 500 µL of supernatant from each well into a separate scintillation vial. This sample represents the amount of monoamine released.

-

Immediately add 1 mL of 1% SDS or 0.1M NaOH to the wells to lyse the cells.

-

After 1 hour (or until cells are fully lysed), transfer the lysate from each well into a new scintillation vial. This sample represents the amount of monoamine remaining inside the cells.

-

-

Quantification:

-

Add 5 mL of scintillation cocktail to each vial (both supernatant and lysate).

-

Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

For each well, calculate the total radioactivity: Total DPM = Supernatant DPM + Lysate DPM.

-

Calculate the percentage of monoamine released: % Release = (Supernatant DPM / Total DPM) × 100.

-

Normalize the data: Subtract the average % basal release (vehicle control) from all values.

-

Plot the normalized % release against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ can be compared to that of d-amphetamine to determine if the compound is a full or partial releasing agent.

-

Conclusion and Future Directions

The this compound scaffold remains a compelling template for the design of monoamine releasing agents. Its parent compound, phenmetrazine, serves as a benchmark for a potent norepinephrine-dopamine releaser with significant stimulant properties.[1][2][3] Research into its derivatives has shown that strategic chemical modifications, particularly on the phenyl ring, can modulate the potency and selectivity across the dopamine, norepinephrine, and serotonin transporters.[2][12]

Future research should focus on elucidating the SAR for achieving greater selectivity, particularly for derivatives that may favor dopamine release over norepinephrine, or those that introduce a significant serotonin-releasing component. Such compounds could have therapeutic potential in a range of CNS disorders, including ADHD, binge eating disorder, and potentially treatment-resistant depression. However, the inherent abuse liability of potent dopamine-releasing agents necessitates careful pharmacological profiling, including behavioral studies, to assess their therapeutic index. The robust in vitro protocols outlined in this guide provide the foundational step for the rigorous characterization required to advance this promising class of compounds.

References

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenmetrazine [chemeurope.com]

- 4. Monoamine releasing agent [medbox.iiab.me]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. phenmetrazine | Actions and Spectrum | medtigo [medtigo.com]

- 7. grokipedia.com [grokipedia.com]

- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reverse Transport of the Dopamine Transporter in Neuropsychiatric Disease: Mechanisms of Regulation and Dysfunction [ir.vanderbilt.edu]

- 11. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 12. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

(S)-3-Phenylmorpholine: A Chiral Scaffold for CNS Drug Discovery

An In-depth Technical Guide

Abstract

(S)-3-Phenylmorpholine, a chiral derivative of the well-known phenylmorpholine class of compounds, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chiral structure provides a unique scaffold for the synthesis of complex molecules with specific stereochemistry, a critical factor for target binding and pharmacological activity. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications in the development of central nervous system (CNS) active agents. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chiral intermediate.

Introduction: The Significance of the Phenylmorpholine Scaffold

The phenylmorpholine core is a key pharmacophore found in a variety of biologically active compounds. The parent compound of this class, phenmetrazine, was formerly marketed as an appetite suppressant and acts as a norepinephrine-dopamine releasing agent.[1][2] This activity has spurred extensive research into substituted phenylmorpholines for a range of CNS disorders, including ADHD, depression, and substance addiction.[3][4][5]

The introduction of a chiral center, as in this compound, allows for the development of enantiomerically pure drugs. This is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound, with its defined stereochemistry at the C3 position, offers a reliable starting point for the synthesis of such stereochemically pure drug candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | (3S)-3-phenylmorpholine |

| CAS Number | 914299-79-9[6][7][8] |

| Molecular Formula | C₁₀H₁₃NO[8][9][10] |

| Molecular Weight | 163.22 g/mol [9][10] |

| SMILES | C1=CC=C(C=C1)[C@H]2COCCN2[9] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [11] |

| Boiling Point | 272°C at 760 mmHg | [8] |

| Flash Point | 104.9°C | [8][12] |

| Density | 1.034 g/cm³ | [8] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [9] |

| logP (computed) | 1.3475 | [9] |

Note: Some physical properties are reported for the racemic mixture or are computationally derived.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The morpholine ring exhibits a characteristic chair conformation at room temperature, leading to distinct signals for the axial and equatorial protons in ¹H NMR spectroscopy.[13]

| Technique | Key Features |

| ¹H NMR | Protons adjacent to the oxygen (C2-H, C6-H) are deshielded and appear downfield compared to protons adjacent to the nitrogen (C3-H, C5-H). The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton at the chiral center (C3-H) will show coupling to the adjacent methylene protons. |

| ¹³C NMR | The carbons adjacent to the oxygen (C-2, C-6) are deshielded and resonate around δ 67-70 ppm. The carbons adjacent to the nitrogen (C-3, C-5) are found more upfield, typically in the δ 45-55 ppm region.[13] The phenyl carbons will appear in the aromatic region (δ 125-145 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z = 163.22. Fragmentation patterns would likely involve cleavage of the morpholine ring. |

Note: Specific peak assignments and coupling constants should be determined empirically for each synthesized batch.

Synthesis of this compound

The enantioselective synthesis of 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to obtain enantiomerically pure compounds like this compound. These methods generally involve either the use of a chiral starting material (chiral pool synthesis), the separation of a racemic mixture (resolution), or asymmetric catalysis.

General Synthesis Strategy

A common approach to the synthesis of the phenylmorpholine scaffold involves the cyclization of an N-substituted-2-amino-1-phenylethanol derivative. For an enantioselective synthesis of this compound, a chiral amino alcohol precursor is required.

Diagram: General Synthetic Approach

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Step 1: Reductive Amination of Phenylglyoxal with Ethanolamine

-

To a solution of phenylglyoxal (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude amino alcohol from Step 1 in dichloromethane (0.2 M).

-

Add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.

-

Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford racemic 3-phenylmorpholine.

Step 3: Chiral Resolution

-

Dissolve the racemic 3-phenylmorpholine (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), in the same solvent.

-

Allow the diastereomeric salts to crystallize.

-

Collect the crystals by filtration.

-

Liberate the free base from the salt by treatment with a mild base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

-

The enantiomeric purity of the resulting this compound should be determined by chiral HPLC.

Applications in Drug Discovery

The primary application of this compound is as a chiral building block for the synthesis of pharmaceutical agents.[8][14] Its rigid conformation and the presence of a secondary amine provide a versatile scaffold for further chemical modification.

Monoamine Reuptake Inhibitors

A significant area of interest is the development of phenylmorpholine analogues as monoamine reuptake inhibitors for the treatment of depression and other CNS disorders.[5] The stereochemistry at the C3 position is often crucial for selective interaction with dopamine, norepinephrine, and serotonin transporters.

Development of Novel Stimulants and Anorectics

Drawing from the pharmacological profile of phenmetrazine, research continues into novel phenylmorpholine derivatives with improved safety and efficacy profiles as stimulants and appetite suppressants. The use of enantiomerically pure starting materials like this compound is a key strategy in this endeavor to minimize off-target effects and improve the therapeutic index.

Diagram: Role in CNS Drug Development

Caption: The utility of this compound in generating novel CNS drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[15]

-

H319: Causes serious eye irritation.[15]

-

H335: May cause respiratory irritation.[15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

-

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[15]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[15]

Conclusion

This compound is a stereochemically defined building block of significant interest to the pharmaceutical and drug discovery industries. Its rigid phenylmorpholine scaffold, combined with its specific enantiomeric configuration, makes it an ideal starting material for the synthesis of novel CNS-active compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenylmorpholine [medbox.iiab.me]

- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. keyorganics.net [keyorganics.net]

- 8. Cas 914299-79-9,this compound | lookchem [lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C10H13NO | CID 22860773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. aksci.com [aksci.com]

The Phenylmorpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenylmorpholine core is a versatile structural motif that has given rise to a diverse array of pharmacologically active agents. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. From their origins as stimulants and anorectics to their contemporary use as antidepressants, anxiolytics, and anti-inflammatory agents, substituted phenylmorpholines have demonstrated a remarkable capacity for molecular tuning to achieve desired biological effects. This document will delve into the nuanced pharmacology of key derivatives, offering field-proven insights into the experimental choices that have driven their development. Detailed synthetic protocols and mechanistic diagrams are provided to serve as a practical resource for researchers engaged in the design and discovery of novel therapeutics based on the phenylmorpholine scaffold.

Introduction: The Emergence of a Versatile Pharmacophore

The phenylmorpholine scaffold, a heterocyclic moiety featuring a phenyl group attached to a morpholine ring, has proven to be a "privileged structure" in medicinal chemistry. Its unique conformational properties and ability to engage with a variety of biological targets have led to the development of numerous clinically significant drugs.[1][2] The initial exploration of this chemical space was largely driven by the discovery of the psychostimulant and anorectic properties of phenmetrazine.[3][4] Subsequent structural modifications have yielded compounds with a broad spectrum of pharmacological activities, targeting monoamine transporters, serotonin receptors, and inflammatory pathways.[3][5][6] This guide will explore the chemical evolution and therapeutic diversification of substituted phenylmorpholines, providing a detailed analysis of their synthesis, mechanism of action, and clinical applications.

The Stimulant and Anorectic Phenylmorpholines: The First Generation

The earliest and most well-known substituted phenylmorpholines are phenmetrazine and its prodrug, phendimetrazine.[3][7][8] These compounds act as norepinephrine-dopamine releasing agents (NDRAs), leading to central nervous system stimulation and appetite suppression.[7][8][9]

Mechanism of Action: Monoamine Release

Phenmetrazine and its active metabolite, derived from phendimetrazine, exert their effects by interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8] This interaction leads to the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their concentration and signaling.[10]

The following diagram illustrates the general mechanism of monoamine release by phenmetrazine-like compounds.

Caption: Mechanism of monoamine release by phenmetrazine.

Clinical Use and Limitations

Phendimetrazine is indicated for the short-term management of exogenous obesity.[11] It functions as a prodrug, with approximately 30% of an oral dose being metabolized to the active compound, phenmetrazine.[8][9] This metabolic conversion provides a more sustained release of the active agent and may reduce the potential for abuse compared to phenmetrazine itself.[8] However, due to their stimulant properties and potential for abuse and dependence, the use of these compounds is restricted and they are classified as controlled substances.[8][11][12]

The Second Wave: Norepinephrine Reuptake Inhibitors for Depression and ADHD

Building on the understanding of phenylmorpholine interaction with monoamine transporters, a new class of compounds emerged with a more selective mechanism of action. Atomoxetine and reboxetine are selective norepinephrine reuptake inhibitors (NRIs) that have found application in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, respectively.[13][14][15]

Mechanism of Action: Selective Inhibition of Norepinephrine Reuptake

Unlike the first-generation compounds, atomoxetine and reboxetine do not induce significant monoamine release. Instead, they bind to the norepinephrine transporter (NET) and block the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[13][14] This selective action increases the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.[13] Some research also suggests that these compounds may inhibit G-protein-activated inwardly rectifying K+ (GIRK) channels, which could contribute to their therapeutic effects.[16][17]

The following diagram illustrates the mechanism of norepinephrine reuptake inhibition.

Caption: Mechanism of norepinephrine reuptake inhibition.

Structure-Activity Relationships (SAR)

The selectivity of these compounds for the NET over other monoamine transporters is a key aspect of their pharmacological profile. The specific substitutions on the phenyl and morpholine rings are critical for this selectivity. For instance, the 2-ethoxyphenoxy group in reboxetine is crucial for its high affinity and selectivity for the NET.[14] The development of these selective inhibitors highlights the importance of fine-tuning the molecular structure to achieve a desired therapeutic effect with a favorable side-effect profile.[1][2][18]

Modulating Serotonin Systems: Anxiolytics and Antidepressants

Further exploration of the phenylmorpholine scaffold led to the discovery of compounds that primarily interact with the serotonin system. Gepirone and tandospirone are examples of such derivatives, acting as selective partial agonists at 5-HT1A receptors.[19][20][21][22]

Mechanism of Action: 5-HT1A Receptor Partial Agonism

Gepirone and tandospirone exert their anxiolytic and antidepressant effects through their interaction with 5-HT1A receptors.[19][22][23] These receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically in various brain regions.[19][23]

-

Presynaptic Action: As partial agonists, they initially reduce the firing rate of serotonin neurons by activating presynaptic 5-HT1A autoreceptors.[19][23]

-

Postsynaptic Action: With chronic administration, these presynaptic autoreceptors desensitize, leading to an overall increase in serotonin release. The direct partial agonism at postsynaptic 5-HT1A receptors further contributes to the therapeutic effects.[19][23]

Gepirone is noted for its high selectivity for the 5-HT1A receptor with negligible affinity for dopamine D2 receptors, which may contribute to a better side-effect profile compared to other anxiolytics.[19][22]

The following diagram illustrates the dual action of 5-HT1A partial agonists.

Caption: Dual mechanism of 5-HT1A partial agonists.

A Different Target: The Anti-Inflammatory Phenylmorpholines

A notable departure from the central nervous system targets is seen with emorfazone, a substituted phenylmorpholine derivative with analgesic and anti-inflammatory properties.[5][24][25]

Mechanism of Action: Inhibition of Bradykinin-like Substance Release

Emorfazone's mechanism of action is distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is believed to exert its effects by inhibiting the release of a bradykinin-like substance into the extravascular space, thereby reducing pain and inflammation.[5][24] This unique mechanism suggests a different therapeutic approach to managing inflammatory conditions.

Synthetic Strategies and Experimental Protocols

The synthesis of substituted phenylmorpholines can be achieved through various routes. A common approach involves the cyclization of an appropriately substituted ethanolamine derivative.[26][27]